![molecular formula C21H28N2O5S B2743682 methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1797214-55-1](/img/structure/B2743682.png)
methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-((7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with a unique structure that combines elements of bicyclic and isoquinoline systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonamide group: This step involves the reaction of the bicyclic core with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Isoquinoline ring formation: The isoquinoline ring can be constructed via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Pictet-Spengler reactions, as well as advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction of the carbonyl groups in the bicyclic core can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the bicyclic core.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes and receptors, can be exploited for therapeutic purposes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities could lead to the development of new drugs.
Industry
In industry, the compound’s unique structural features can be utilized in the design of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic core and isoquinoline ring can provide multiple points of interaction, allowing for a range of biological effects.
類似化合物との比較
Similar Compounds
Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate: This compound shares the bicyclic core but lacks the isoquinoline ring.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar bicyclic structure with a sulfonic acid group instead of the sulfonamide linkage.
Uniqueness
The presence of both the bicyclic core and the isoquinoline ring in methyl 7-({7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate makes it unique compared to other similar compounds
特性
IUPAC Name |
methyl 7-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-20(2)16-6-8-21(20,18(24)11-16)13-29(26,27)22-17-5-4-14-7-9-23(19(25)28-3)12-15(14)10-17/h4-5,10,16,22H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWZHYJBZMHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)
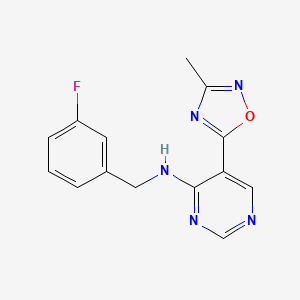
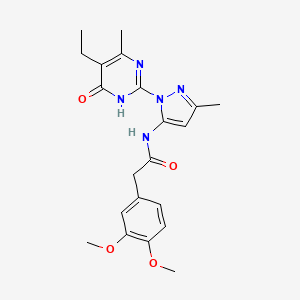
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)
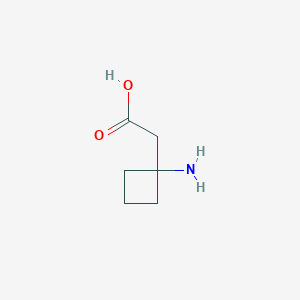
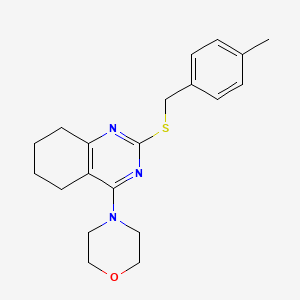
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)
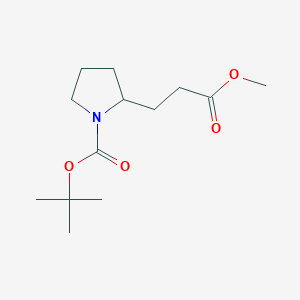
![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)
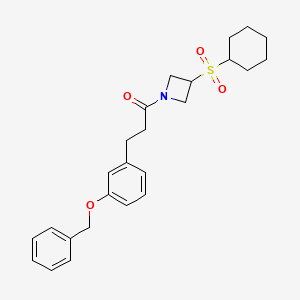

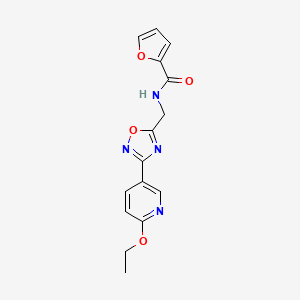
![5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2743620.png)
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)
